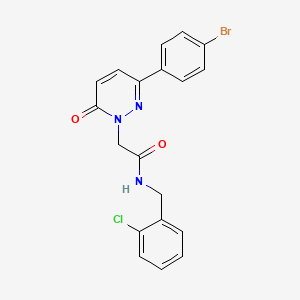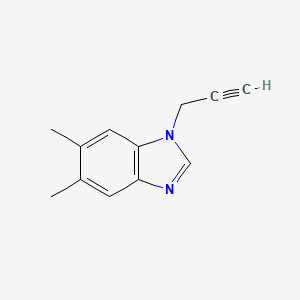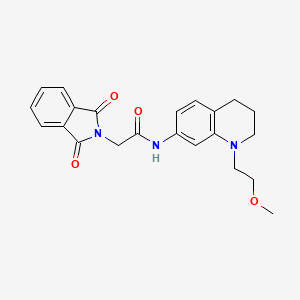
3-(4-Bromoanilino)-3-oxopropanoic acid
概要
説明
3-(4-Bromoanilino)-3-oxopropanoic acid is an organic compound that features a bromine-substituted aniline group attached to a propanoic acid backbone
作用機序
Target of Action
It’s known that 4-bromoaniline, a component of the compound, can serve as an aryl halide substrate in heck cross-coupling reactions . These reactions are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs) .
Mode of Action
The 4-bromoaniline component is known to participate in heck cross-coupling reactions . In these reactions, the bromine atom on the 4-Bromoaniline molecule can be replaced by other groups, leading to the formation of carbon-carbon (C-C) bonds .
Biochemical Pathways
The heck cross-coupling reactions in which 4-bromoaniline participates can lead to the formation of various organic molecules . This suggests that the compound could potentially influence a wide range of biochemical pathways.
Result of Action
The ability of 4-bromoaniline to participate in heck cross-coupling reactions suggests that the compound could potentially influence the structure of various organic molecules .
Action Environment
It’s known that the synthesis of 4-bromoaniline involves mild conditions and eco-friendly 2-methf solvent , suggesting that the compound’s synthesis and subsequent reactions could potentially be influenced by environmental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromoanilino)-3-oxopropanoic acid typically involves the following steps:
Protection of Aniline Nitrogen: The aniline nitrogen is protected using tert-butylsilyl chloride (TBS-Cl) in the presence of methyllithium as a deprotonating agent.
Bromination: The protected aniline is then brominated using bromine in the presence of a suitable solvent.
Formation of Propanoic Acid Derivative: The brominated aniline is reacted with a propanoic acid derivative under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated protection and deprotection steps, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(4-Bromoanilino)-3-oxopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Heck cross-coupling, facilitated by palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium iodide in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
3-(4-Bromoanilino)-3-oxopropanoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Materials Science: It is employed in the synthesis of materials with specific properties, such as polymers and nanomaterials.
類似化合物との比較
Similar Compounds
4-Bromoaniline: A simpler compound with a bromine atom attached to an aniline group.
3-Oxopropanoic Acid: A compound with a propanoic acid backbone but without the bromine-substituted aniline group.
Uniqueness
3-(4-Bromoanilino)-3-oxopropanoic acid is unique due to the presence of both the bromine-substituted aniline group and the propanoic acid backbone. This combination imparts specific chemical and biological properties that are not observed in the individual components .
特性
IUPAC Name |
3-(4-bromoanilino)-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-6-1-3-7(4-2-6)11-8(12)5-9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYPQCCKJFPWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018314.png)




![1-methyl-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3018321.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B3018322.png)
![(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B3018324.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride](/img/structure/B3018325.png)

![5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B3018327.png)
![4-[(4-Chlorobenzyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3018328.png)
